2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
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Overview
Description
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrosynthesis of Conducting Polymers
Xu Jing-kun (2008) demonstrated the electropolymerization of 2,2-dimethyl-1,3-benzodioxole in boron trifuoride diethyl etherate, leading to the novel conducting polymer poly(2,2-dimethyl-1,3-benzodioxole) with an electrical conductivity of 0.23 S cm^-1. This development indicates potential applications in the field of conducting materials and electronics Xu Jing-kun.
Insecticide Synthesis
Sumantri (2005) explored the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles as an insecticide, highlighting the potential for creating low-toxicity insecticides. The benzodioxole moiety's natural antioxidant activity and function as an insecticide synergist were key to this research, offering a promising approach to developing safer insecticides Sumantri.
Antiradical and Antiknock Properties
The antiradical activity of dioxolane derivatives, including 2,2-dimethyl-1,3-dioxolane, was investigated by V. B. Vol’eva et al. (2013). The study provided insights into the antiknock effects of these compounds in fuel, which is critical for improving fuel efficiency and reducing emissions V. B. Vol’eva et al..
Glycosidase Inhibition
Research by A. Baran, A. Günel, and M. Balcı (2008) on the synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole showcased its application as glycosidase inhibitors. This points to potential therapeutic applications in managing diseases related to enzyme dysfunction A. Baran, A. Günel, M. Balcı.
Dental Material Innovation
Suqing Shi and J. Nie (2007) utilized a natural component, 1,3-benzodioxole, as a coinitiator for dental resin composites, aiming to replace conventional amines. This innovative approach could lead to dental materials with improved properties and reduced toxicity Suqing Shi, J. Nie.
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJXCHGRUOYCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173933 |
Source
|
Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201166-22-5 |
Source
|
Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.